molecular formula C22H15FN4O2 B11552182 N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide

N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide

Cat. No.: B11552182
M. Wt: 386.4 g/mol
InChI Key: WJRQBSUJXNHVIB-AFUMVMLFSA-N
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Description

N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE is a Schiff base hydrazone compound Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various fields of chemistry due to their versatile properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE typically involves the reaction of 4-cyanobenzaldehyde with 2-hydrazinobenzamide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE
  • N-(4-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE

Uniqueness

N-(2-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its electron-withdrawing capability, making it a more potent ligand and bioactive molecule compared to similar compounds .

Properties

Molecular Formula

C22H15FN4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-2-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C22H15FN4O2/c23-18-11-9-17(10-12-18)21(28)26-20-4-2-1-3-19(20)22(29)27-25-14-16-7-5-15(13-24)6-8-16/h1-12,14H,(H,26,28)(H,27,29)/b25-14+

InChI Key

WJRQBSUJXNHVIB-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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